5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid
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Overview
Description
5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid is a heterocyclic compound that combines an isoxazole ring with a pyrazole moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both isoxazole and pyrazole rings in its structure suggests it may exhibit unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid typically involves the following steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 4-methyl-1H-pyrazole can be prepared by reacting hydrazine hydrate with 4-methyl-3-penten-2-one under reflux conditions.
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Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For example, 3,5-dimethylisoxazole can be synthesized by reacting 3-methyl-2-butanone oxime with acetic anhydride.
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Coupling of Pyrazole and Isoxazole Rings: : The final step involves coupling the pyrazole and isoxazole rings. This can be achieved by reacting 4-methyl-1H-pyrazole with an appropriate isoxazole derivative under basic conditions, followed by carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrazole and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include reduced forms of the isoxazole ring.
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in inflammatory or neurological diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound can be used to study the biological activity of isoxazole and pyrazole derivatives, including their interactions with proteins and nucleic acids.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of both isoxazole and pyrazole rings allows for interactions with a variety of biological targets, including proteins and nucleic acids. The carboxylic acid group can also participate in hydrogen bonding, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-methyl-1H-pyrazole-3-carboxylic acid: Lacks the isoxazole ring, making it less versatile in terms of chemical reactivity and biological activity.
3,5-dimethylisoxazole-4-carboxylic acid:
5-(1H-pyrazol-1-yl)methylisoxazole-3-carboxylic acid: Similar structure but without the methyl group on the pyrazole ring, which can affect its chemical properties and biological activity.
Uniqueness
5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid is unique due to the combination of the isoxazole and pyrazole rings, along with the presence of a carboxylic acid group. This structure provides a versatile platform for chemical modifications and interactions with biological targets, making it valuable in both research and industrial applications.
Properties
IUPAC Name |
5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-6-3-10-12(4-6)5-7-2-8(9(13)14)11-15-7/h2-4H,5H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZACKUJOJQBLKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2=CC(=NO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649283 |
Source
|
Record name | 5-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170258-35-1 |
Source
|
Record name | 5-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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